

Table 1: Methods for 2-AA Analysis and Investigation

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Compound Focus: 2'-Aminoacetophenone

CAS No.: 551-93-9

Cat. No.: S587457

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Aspect	Method/Technique	Key Experimental Details	Key Findings/Applications
Detection & Quantification	Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC/MS) [1]	SPME fiber: 60 µm Carbowax/PEG; GC Column: Zebron ZB-Wax; MS-MS with Chemical Ionization (CI) for enhanced sensitivity [1].	Detects 2-AA in culture headspace and human breath; specific to <i>P. aeruginosa</i> [1].
In vitro Culture & Specificity	Bacterial Co-culture & Headspace Analysis [1]	Strains cultured in screw-top bottles with Teflon-lined septa; media include Columbia Sheep Blood Agar, Mueller-Hinton Agar, Luria Bertani Agar [1].	2-AA produced by 20/20 clinical <i>P. aeruginosa</i> strains; not produced by other common respiratory pathogens [1].
Studying Host-Pathogen Interactions	Airway-on-a-Chip Model [2]	Microfluidic chip with human bronchial epithelial & pulmonary endothelial cells; 2-AA	Revealed cell-specific responses to 2-AA; identified impacted pathways (HIF-1, glycosphingolipid

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		exposure via continuous flow (20 μ M, 12 hours); transcriptome analysis by RNA-seq [2].	biosynthesis, proinflammatory signaling [2].
Investigating Immunometabolic Effects	Macrophage Infection & Metabolic Assays [3] [4]	Use of bone marrow-derived macrophages; infection with <i>P. aeruginosa</i> wild-type & isogenic 2-AA-deficient mutants; assays for ATP/Acetyl-CoA, LC3B/p62 (autophagy), gene expression [3] [4].	2-AA impairs mitochondrial respiration, reduces ATP production, and alters lipid metabolism (e.g., <i>Scd1</i> expression) to promote bacterial persistence [3] [5] [4].

Experimental Protocols

Here are detailed methodologies for key experiments involving 2-AA.

Detection of 2-AA from Bacterial Cultures via SPME-GC/MS

This protocol is adapted from research that successfully identified 2-AA as a breath biomarker [1].

- **Sample Preparation:**
 - **Culture:** Inoculate *P. aeruginosa* strains in 10 mL of appropriate medium (e.g., Mueller-Hinton agar, Luria Bertani agar) within 50 mL screw-top bottles equipped with Teflon-lined silicone septa.
 - **Incubation:** Seal bottles tightly and incubate at 37°C for at least 24 hours aerobically.
- **SPME Sampling:**
 - Pre-condition the SPME fiber (60 μ m Carbowax/PEG) in the GC injector at 250°C.
 - Penetrate the culture bottle septum with the needle and expose the fiber to the headspace for a defined period to adsorb volatile compounds.
- **GC/MS Analysis:**

- **Injector:** Use a Programmable Temperature Vaporiser (PTV) injector at 250°C. Desorb the fiber for 1 minute with a split vent opened to a 1:50 ratio after 1 min.
- **Oven Program:** Start at 60°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 2 minutes.
- **Carrier Gas:** Helium at a constant flow of 1.2 mL/min.
- **MS Detection:** For high sensitivity in complex matrices, use Chemical Ionization (CI) with methanol. For confirmatory analysis, use MS-MS in CI mode with a parent ion m/z 135 and an isolation window of m/z 3.

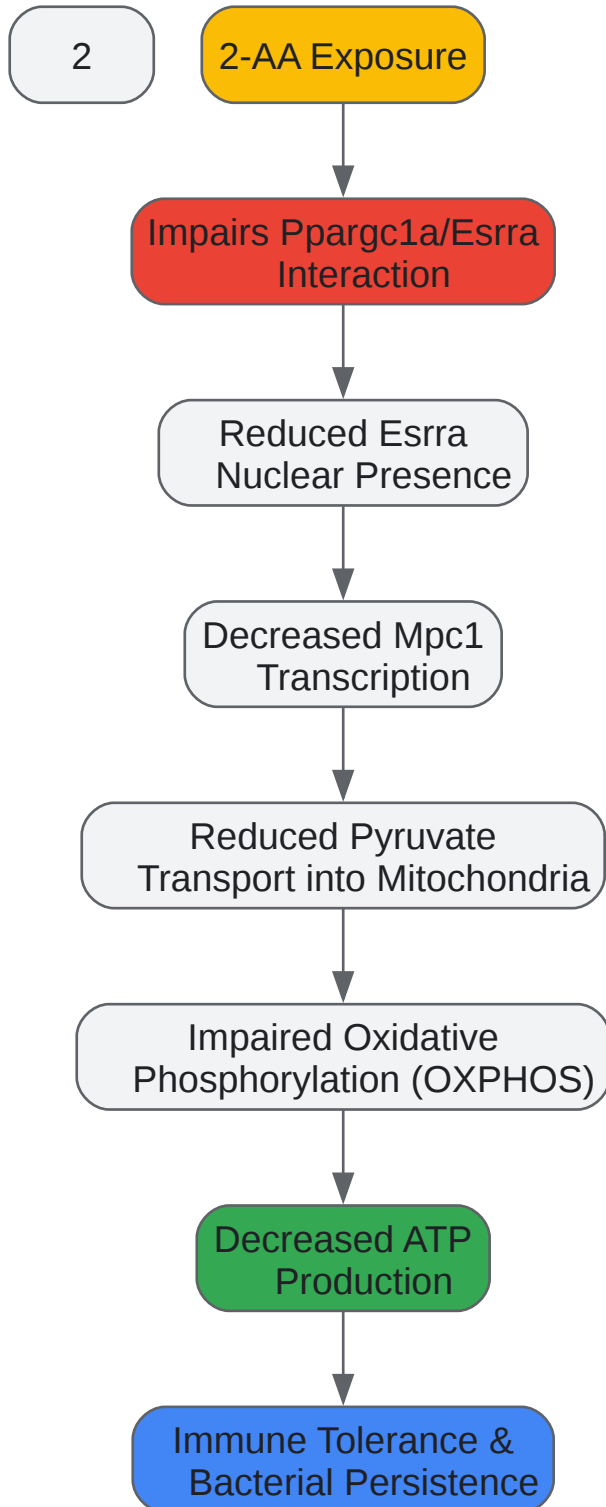
Investigating 2-AA Effects on Host Cells Using an Airway-on-a-Chip Model

This advanced protocol uses a microphysiological system to study the impact of 2-AA on human lung cells [2].

- **Chip Preparation and Seeding:**
 - **Activation & Coating:** Activate the microfluidic chip (e.g., Emulate Chip-S1) channels with UV light and ER1/ER2 reagents. Coat both top and bottom channels overnight at 37°C with a solution of Fibronectin (50 µg/mL), Laminin (50 µg/mL), and Collagen I (100 µg/mL).
 - **Cell Seeding:** Introduce primary human pulmonary microvascular endothelial cells (HPMECs) at 6×10^6 cells/mL into the bottom channel and allow to adhere. Seed primary normal human bronchial epithelial cells (NHBEs) into the top channel.
 - **Maturation:** Culture the chip under fluidic flow to allow the formation of a mature epithelial-endothelial barrier.
- **2-AA Treatment:**
 - Prepare a 20 µM solution of 2-AA in cell culture medium.
 - Expose the chip to the 2-AA solution through continuous flow for the desired duration (e.g., 12 hours).
- **Downstream Analysis:**
 - **Transcriptomics:** Lyse cells directly on the chip for RNA extraction. Perform whole-genome RNA sequencing to identify differentially expressed genes and pathways.
 - **Validation:** Validate key findings from the transcriptome using in vivo mouse models or additional in vitro cell culture experiments [2].

Mechanisms of 2-AA Action

Research has elucidated that 2-AA is not just a biomarker but also a key effector molecule that modulates host immune responses to promote bacterial persistence. The following diagram summarizes the core immunometabolic mechanism by which 2-AA impairs macrophage function.



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Beyond this core pathway, 2-AA mediates other pro-persistence effects:

- **Epigenetic Reprogramming:** 2-AA increases histone deacetylase 1 (HDAC1) activity, leading to chromatin silencing and sustained dampening of the host inflammatory response [3] [4] [6].
- **Impairment of Autophagy:** It reduces the expression of key autophagic genes (ULK1, Beclin1) and proteins (LC3B, p62), counteracting the macrophage's ability to clear intracellular bacteria [4].
- **Lipid Metabolism Alteration:** 2-AA reduces the expression of the lipogenic gene Stearoyl-CoA Desaturase 1 (Scd1), which disrupts membrane lipid composition and further impairs autophagic processes [4].

Conclusion and Research Applications

The protocols for monitoring 2-AA provide powerful tools for both diagnostic and basic research applications. The reliable detection of 2-AA via SPME-GC/MS positions it as a strong candidate for developing rapid, non-invasive breath tests for detecting *P. aeruginosa* lung infections, especially in cystic fibrosis patients [7] [1].

Furthermore, the experimental models for studying 2-AA's biological effects are crucial for understanding how this bacterium establishes chronic infections. The insights gained into its immunometabolic mechanisms reveal potential therapeutic targets. For instance, restoring macrophage ATP levels or Scd1 activity could be explored as host-directed therapies to overcome 2-AA-mediated tolerance and enhance bacterial clearance [3] [4].

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